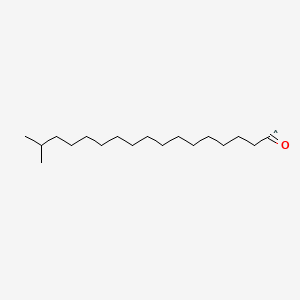
CID 90849558
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 90849558 is a compound derived from the reaction of hydrolyzed collagen with isostearic acid Hydrolyzed collagen is a form of collagen that has been broken down into smaller peptides or amino acids through hydrolysisThe combination of these two components results in a compound that is widely used in the cosmetic and personal care industry for its beneficial properties on skin and hair .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of isostearoyl hydrolyzed collagen typically involves an acylation reaction where hydrolyzed collagen reacts with isostearic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of isostearoyl hydrolyzed collagen involves large-scale hydrolysis of collagen, followed by its reaction with isostearic acid. The process may include steps such as purification, concentration, and drying to obtain the final product in a form suitable for use in various formulations .
化学反応の分析
Types of Reactions
CID 90849558 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized isostearoyl hydrolyzed collagen, while reduction may yield reduced derivatives with modified functional groups .
科学的研究の応用
CID 90849558 has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its role in cell culture and tissue engineering due to its biocompatibility and ability to support cell growth.
Medicine: Investigated for its potential in wound healing and skin regeneration, leveraging its moisturizing and skin-conditioning properties.
Industry: Widely used in the cosmetic industry for its antistatic, cleansing, hair conditioning, and skin conditioning properties .
作用機序
The mechanism of action of isostearoyl hydrolyzed collagen involves its ability to interact with the skin and hair at a molecular level. The compound supports the connective tissue of the skin, maintaining its elasticity and suppleness. It also helps in reducing electrostatic charges, cleansing the skin and hair, and providing conditioning effects that leave the hair easy to comb, soft, and shiny .
類似化合物との比較
Similar Compounds
AMP-Isostearoyl Hydrolyzed Collagen: Contains 2-amino-2-methyl-1-propanol as an additional component, providing similar conditioning and surfactant properties.
TEA-Isostearoyl Hydrolyzed Collagen: Contains triethanolamine, used for its surfactant and conditioning properties.
AMPD-Isostearoyl Hydrolyzed Collagen: Contains 2-amino-2-methyl-1,3-propandiol, offering similar benefits in cosmetic formulations.
Uniqueness
CID 90849558 is unique due to its specific combination of hydrolyzed collagen and isostearic acid, which provides a balance of moisturizing, conditioning, and cleansing properties. Its ability to support skin elasticity and reduce electrostatic charges makes it particularly valuable in cosmetic and personal care products .
特性
CAS番号 |
111174-63-1 |
|---|---|
分子式 |
C18H35O |
分子量 |
267.477 |
InChI |
InChI=1S/C18H35O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18H,3-16H2,1-2H3 |
InChIキー |
KMYBYMKQJABYNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCC[C]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)
![2H-Cyclopenta[b]furan-4-methanol,2-ethoxyhexahydro-4-hydroxy-5-methyl-,(2alpha,3abta,4bta,5bta,6abta](/img/new.no-structure.jpg)



![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)

![Isoxazolo[4,5-g]quinoxaline](/img/structure/B569475.png)
![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)

